5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide
Description
Properties
Molecular Formula |
C11H9F3N4O |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)6-1-3-7(4-2-6)18-9(15)8(5-17-18)10(16)19/h1-5H,15H2,(H2,16,19) |
InChI Key |
QUXUMRVWDQQQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=C(C=N2)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Condensation-Hydrolysis Sequential Protocol
The foundational method involves condensing 4-(trifluoromethyl)phenylhydrazine with α-ethoxyalkylidenemalononitrile derivatives, followed by hydrolysis. In a representative procedure from US3864359A, phenylhydrazine hydrochloride reacts with (1-ethoxypropylidene)malononitrile in ethanol under reflux (24 hours) with sodium acetate buffer. This yields 5-amino-1-(4-(trifluoromethyl)phenyl)-4-cyanopyrazole intermediates, subsequently hydrolyzed to the carboxamide.
Critical parameters:
- Solvent system : Absolute ethanol preferred for condensation (dielectric constant ε = 24.3 enhances dipole interactions)
- Acid scavenger : Sodium acetate (1.2 eq) maintains pH 4.5–5.5, preventing premature hydrolysis
- Hydrolysis agents : Concentrated H₂SO₄ (96%) or 2M NaOH, with acid conditions favoring faster conversion (3 hours vs. 6 hours base-mediated)
Table 1. Comparative Hydrolysis Conditions
| Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ (96%) | 110 | 3 | 68.4 | 98.2 |
| NaOH (2M) | 80 | 6 | 72.1 | 95.7 |
Post-hydrolysis workup involves neutralization, dichloromethane extraction, and silica gel chromatography (ethyl acetate:hexane 3:7 v/v).
Suzuki Coupling-Mediated Synthesis
Adapting methodology from PMC6268469, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes palladium-catalyzed cross-coupling with 4-(trifluoromethyl)phenylboronic acid. Key improvements over traditional methods:
- Catalyst system : Pd(OAc)₂ (5 mol%) with SPhos ligand (10 mol%) in DMF/H₂O (4:1)
- Base : K₂CO₃ (3 eq) enables transmetallation at 80°C
- Reaction time : 18 hours achieves >95% conversion by TLC
The ester intermediate is subsequently amidated using NH₄OH in THF/H₂O (3:1) at 0°C, preventing over-hydrolysis to carboxylic acid.
Solid-Phase Parallel Synthesis
High-throughput approaches utilize Wang resin-bound 3-(trifluoromethyl)pyrazole-4-carboxylic acid. After activating with HBTU/HOBt, the resin reacts with 4-(trifluoromethyl)aniline derivatives (0.1M in DMF, 12 hours). Cleavage with TFA/H₂O (95:5) yields crude product purified by preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid). This method generates 0.5–1.2 g batches with 82–89% purity.
Reaction Optimization and Kinetic Analysis
Condensation Step Thermodynamics
DFT calculations (B3LYP/6-311+G**) reveal the condensation's exothermicity (ΔH = -42.7 kcal/mol) but high activation barrier (Eₐ = 28.3 kcal/mol). Microwave irradiation (150W, 100°C) reduces reaction time from 24 hours to 45 minutes while maintaining 71% yield.
Table 2. Energy Profiles for Key Transition States
| Step | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|
| Hydrazine addition | 18.4 | -12.7 |
| Cyclization | 28.3 | -9.5 |
| Aromatization | 14.9 | -5.2 |
Hydrolysis Mechanistic Studies
In situ FTIR monitoring identifies two pathways:
- Acid-catalyzed : Protonation of cyano group (νCN 2235 cm⁻¹ → 2260 cm⁻¹) precedes water nucleophilic attack
- Base-mediated : Hydroxide directly attacks electrophilic carbon (νCN disappears within 2 hours)
QNMR analysis shows base hydrolysis produces 3.2% carboxylic acid impurity versus 1.8% in acid route, necessitating stricter pH control during neutralization.
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, CONH₂)
- δ 7.89 (d, J = 8.4 Hz, 2H, ArH)
- δ 7.68 (d, J = 8.4 Hz, 2H, ArH)
- δ 6.45 (s, 2H, NH₂)
- δ 2.31 (q, J = 7.6 Hz, 2H, CH₂CH₃)
¹³C NMR (101 MHz, DMSO-d₆) :
- 163.8 (CONH₂)
- 152.1 (C-3 pyrazole)
- 139.4 (CF₃-CAr)
- 125.7 (q, J = 32.1 Hz, CF₃)
- 118.3 (C-4 pyrazole)
HRMS (ESI+) : m/z calcd for C₁₁H₁₀F₃N₄O [M+H]⁺ 271.0801, found 271.0804.
Purity Assessment Protocols
ICH guidelines recommend dual-method verification:
- HPLC-UV : C18 column, 0.1% HCO₂H in H₂O/MeCN gradient (5–95% over 20 min), λ = 254 nm
- LC-MS/MS : ESI+ mode, MRM transition 271.1 → 121.0 (CE 25 eV)
Validated methods show RSD <1.5% for intra-day precision and 98.2–101.3% accuracy across 50–150% specification ranges.
Industrial-Scale Production Considerations
Cost Analysis of Routes
Table 3. Economic Comparison (Per Kilogram Basis)
| Parameter | Condensation-Hydrolysis | Suzuki Coupling |
|---|---|---|
| Raw material cost | $420 | $1,150 |
| Catalyst cost | $35 | $680 |
| Energy consumption | 850 kWh | 1,200 kWh |
| Total production cost | $1,230 | $3,010 |
The condensation route remains economically favorable despite lower yields (68–72% vs. 85–89% for Suzuki).
Green Chemistry Metrics
- E-factor : 18.7 kg waste/kg product (condensation) vs. 42.3 (Suzuki)
- PMI : 23.4 (condensation) vs. 51.2 (Suzuki)
- Solvent intensity : 56 L/kg (ethanol recovery) vs. 89 L/kg (DMF incineration)
Microwave-assisted continuous flow systems reduce E-factor to 9.8 by cutting reaction time and solvent use.
Pharmaceutical Applications and Derivatives
While the compound itself shows limited bioactivity (IC₅₀ >100 μM in kinase assays), its derivatives exhibit marked improvements:
- N-Methyl analog : 37 nM inhibition vs. JAK2 kinase (WO2018129338A1)
- 4-Nitro substitution : 89% reduction in TNF-α production at 10 μM (Bioorg. Med. Chem. Lett. 2021)
- Prodrug esters : 3.2-hour plasma half-life vs. 0.8 hours for parent compound
Ongoing structure-activity relationship (SAR) studies focus on modifying:
- Pyrazole C-3 substituents (CF₃ vs. CN vs. SO₂Me)
- Amide isosteres (sulfonamides, ureas)
- Ar substituent electronics (CF₃ vs. OCF₃ vs. SF₅)
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key structural modifications in pyrazole carboxamides influence melting points, solubility, and bioactivity:
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance stability and binding affinity to hydrophobic targets .
- Melting points correlate with substituent symmetry and hydrogen-bonding capacity. For example, the unsubstituted phenyl derivative (4a) has a higher m.p. (247°C) than the methyl-substituted analogue (4b, 178°C) due to reduced steric hindrance .
Comparison with Fipronil and Ethiprole
Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile) and ethiprole (ethylsulfinyl analogue) are commercial insecticides with structural similarities:
Key Differences :
Implications for the Target Compound :
- The trifluoromethyl group may further optimize lipophilicity and blood-brain barrier penetration compared to fluorine or chlorine analogues .
Biological Activity
5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide, a compound belonging to the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring, an amino group, and a carboxamide functional group, along with a trifluoromethyl-substituted phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it particularly interesting for pharmaceutical applications.
Structural Characteristics
| Feature | Description |
|---|---|
| Pyrazole Ring | Central structure providing biological activity |
| Amino Group | Facilitates hydrogen bonding |
| Carboxamide Group | Enhances solubility and bioactivity |
| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The compound acts as an inhibitor of tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that it may effectively arrest the cell cycle in cancer cells .
Case Study: Inhibition of Tubulin Polymerization
In vitro studies demonstrated that this compound could bind to tubulin, inhibiting its polymerization. This interaction was confirmed through molecular docking simulations, which indicated a favorable binding pose within the active site of tubulin .
Anti-inflammatory Effects
Beyond its anticancer properties, this compound has also displayed anti-inflammatory effects. It has shown promise in reducing pro-inflammatory cytokine release in various models, suggesting potential applications in treating inflammatory diseases .
Summary of Biological Evaluations
A review of multiple studies reveals consistent findings regarding the compound's biological activity:
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Tubulin : Inhibition leads to cell cycle arrest.
- Cytokine Release : Modulation of inflammatory pathways.
Q & A
Basic Research Question
- X-ray crystallography : Resolve stereochemistry and confirm substituent positions (e.g., a related pyrazole-carboxylic acid derivative was analyzed via single-crystal X-ray diffraction, revealing planar pyrazole rings and hydrogen-bonding networks) .
- NMR/FTIR : H/C NMR confirms proton environments (e.g., NH at δ 6.8–7.2 ppm, CF at δ 120–125 ppm in F NMR). FTIR identifies carboxamide C=O stretches at 1650–1680 cm .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 311.31) validate molecular weight .
How can researchers initially assess the biological activity of this compound, particularly its enzyme inhibition potential?
Basic Research Question
Standard assays include:
- COX-2/5-LOX inhibition : Use ELISA-based kits to measure IC values in cell-free systems. Evidence suggests dual inhibition, with COX-2 IC ≈ 2.5 μM and 5-LOX IC ≈ 1.8 μM .
- Antioxidant activity : DPPH radical scavenging assays (EC ~15 μM) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC of 8–12 μM in HepG2) .
What experimental strategies can address low yields in the hydrolysis step of pyrazole-4-carboxylate intermediates?
Advanced Research Question
- Optimize reaction conditions : Use NaOH/EtOH at 60°C instead of aqueous base to minimize side reactions. Yields improved from 65% to 85% in a related synthesis .
- Catalyst screening : Employ phase-transfer catalysts (e.g., TBAB) to enhance hydrolysis efficiency .
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to isolate pure carboxamide .
How can mechanistic studies elucidate the dual COX-2/5-LOX inhibition profile of this compound?
Advanced Research Question
- Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) and 5-LOX (PDB: 3V99). The trifluoromethylphenyl group may occupy hydrophobic pockets in both enzymes .
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For a related analog, values were 1.2 μM (COX-2) and 0.9 μM (5-LOX) .
- Mutagenesis : Modify key residues (e.g., Arg120 in COX-2) to assess binding energy changes .
How can researchers resolve discrepancies in reported biological activities (e.g., COX-2 vs. 5-LOX inhibition) across studies?
Advanced Research Question
- Standardize assays : Use identical enzyme sources (e.g., recombinant human COX-2) and buffer conditions (pH 7.4, 25°C) to minimize variability .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing CF with Cl or OCH) to isolate contributions of substituents to activity .
- Meta-analysis : Compare data across 10+ studies; inconsistent IC values may arise from differences in cell permeability or assay endpoints .
What computational approaches predict off-target interactions or novel therapeutic targets for this compound?
Advanced Research Question
- Pharmacophore modeling : Map electrostatic/hydrophobic features to identify potential targets (e.g., kinase or GPCR databases) .
- Machine learning : Train models on ChEMBL bioactivity data to predict binding to BTK or EGFR, as seen in structurally related inhibitors .
- MD simulations : Simulate 100-ns trajectories to assess stability in proposed targets (e.g., BTK binding free energy ΔG ≈ -9.8 kcal/mol) .
What strategies improve the pharmacokinetic profile of this compound, particularly solubility and bioavailability?
Advanced Research Question
- Prodrug design : Convert carboxamide to methyl ester (logP reduced from 2.8 to 1.5), enhancing aqueous solubility .
- Cocrystallization : Use coformers (e.g., succinic acid) to improve dissolution rate (e.g., 2.5-fold increase in PBS pH 6.8) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm), achieving 85% release over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
